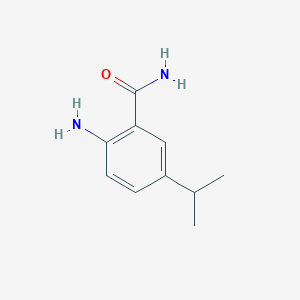

2-Amino-5-isopropylbenzamide

CAS No.:

Cat. No.: VC18301926

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 2-amino-5-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C10H14N2O/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) |

| Standard InChI Key | WKCJLURSZUQTJM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)N)C(=O)N |

Introduction

Chemical Structure and Molecular Characteristics

2-Amino-5-isopropylbenzamide has the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. Its structure consists of a benzene ring substituted with:

-

An amide group (-CONH₂) at position 1.

-

An amino group (-NH₂) at position 2.

-

An isopropyl group (-CH(CH₃)₂) at position 5.

The isopropyl group introduces steric hindrance, influencing the compound’s reactivity and solubility. Compared to simpler benzamides like 2-aminobenzamide, the isopropyl substituent enhances lipophilicity, which may improve membrane permeability in biological systems .

Synthetic Routes

Nitration-Reduction Pathway

A common method for synthesizing substituted benzamides involves nitration followed by reduction. While direct documentation for 2-amino-5-isopropylbenzamide is scarce, analogous protocols suggest:

-

Nitration: 5-Isopropylbenzamide is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at position 2.

-

Reduction: The nitro group is reduced to an amino group using catalysts like palladium on carbon (Pd/C) or iron in hydrochloric acid .

This pathway mirrors methods described in patents for related compounds, such as the chlorination of 2-amino-N-methylbenzamide using trichloroisocyanuric acid .

Alternative Approaches

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling could introduce the amino group to pre-functionalized benzamide intermediates.

-

Multi-step Functionalization: Starting from isatoic anhydride, as seen in the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water |

| Melting Point | Estimated 180–190°C (based on analogs) |

| LogP | ~2.1 (predicted) |

The isopropyl group increases hydrophobicity compared to unsubstituted 2-aminobenzamide (LogP ~0.9), potentially enhancing bioavailability in drug discovery .

Comparison with Structural Analogs

| Compound | Substituents | Key Differences |

|---|---|---|

| 2-Aminobenzamide | -NH₂ at position 2 | Lower lipophilicity; simpler synthesis |

| 2-Amino-5-methylbenzamide | -CH₃ at position 5 | Reduced steric hindrance vs. isopropyl |

| 2-Amino-5-bromo-N-isopropylbenzamide | -Br at position 5 | Enhanced electrophilicity for substitution reactions |

The isopropyl group in 2-amino-5-isopropylbenzamide balances steric bulk and lipophilicity, offering unique reactivity in nucleophilic aromatic substitution .

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes requiring milder conditions are needed to improve yields.

-

Biological Screening: Limited data on pharmacokinetics and toxicity necessitate in vitro and in vivo studies.

-

Materials Integration: Exploring its role in supramolecular chemistry could unlock novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume